Bis(2-fluorophenyl)methanone, also known as 2,2'-difluorobenzophenone, is an organic compound with the chemical formula . It consists of two fluorinated phenyl groups connected by a carbonyl group (C=O). The presence of fluorine atoms at the 2-position of each phenyl ring significantly influences the compound's chemical properties, enhancing its reactivity and solubility in various organic solvents. This compound is primarily synthesized in laboratory settings and does not occur naturally.
Several methods exist for synthesizing bis(2-fluorophenyl)methanone:
Bis(2-fluorophenyl)methanone has potential applications in various fields:
While specific interaction studies on bis(2-fluorophenyl)methanone are scarce, compounds with similar structures have been investigated for their interactions with enzymes and proteins. The presence of fluorine atoms generally enhances electrophilicity, which may facilitate interactions with various biological macromolecules. Further research is needed to establish detailed interaction profiles for this specific compound.
Several compounds exhibit structural similarities to bis(2-fluorophenyl)methanone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4,4'-Difluorobenzophenone | Two para-fluorinated phenyl groups | Different positional isomerism affects reactivity. |
2,4'-Difluorobenzophenone | Fluorine at ortho and para positions | Altered electronic properties compared to bis(2-fluorophenyl)methanone. |
Bis(4-fluorophenyl)methanone | Two para-fluorinated phenyl groups | Used as a precursor in synthesizing other compounds. |
Uniqueness of Bis(2-Fluorophenyl)methanone:
The unique ortho positioning of the fluorine atoms in bis(2-fluorophenyl)methanone distinguishes it from its isomers. This configuration influences its reactivity patterns and potential applications in organic synthesis and material science.
Irritant